molecular formula C12H13N3O2S2 B15044983 3-[(E)-benzylideneamino]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-imine

3-[(E)-benzylideneamino]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-imine

Cat. No.: B15044983
M. Wt: 295.4 g/mol
InChI Key: NLODYMFSRNMWAW-PKFLOCPHSA-N
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Description

3-[(E)-benzylideneamino]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-imine is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(E)-benzylideneamino]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-imine typically involves the condensation of thiazole-based amines with benzaldehyde derivatives. One common method involves the reaction of thiazol-2-amine with benzaldehyde under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-[(E)-benzylid

Properties

Molecular Formula

C12H13N3O2S2

Molecular Weight

295.4 g/mol

IUPAC Name

3-[(Z)-benzylideneamino]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine

InChI

InChI=1S/C12H13N3O2S2/c13-12-15(14-6-9-4-2-1-3-5-9)10-7-19(16,17)8-11(10)18-12/h1-6,10-11,13H,7-8H2/b13-12?,14-6-

InChI Key

NLODYMFSRNMWAW-PKFLOCPHSA-N

Isomeric SMILES

C1C2C(CS1(=O)=O)SC(=N)N2/N=C\C3=CC=CC=C3

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=N)N2N=CC3=CC=CC=C3

Origin of Product

United States

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